molecular formula C8H9FS B15323396 2-Fluorobenzeneethanethiol CAS No. 1099665-56-1

2-Fluorobenzeneethanethiol

Cat. No.: B15323396
CAS No.: 1099665-56-1
M. Wt: 156.22 g/mol
InChI Key: CYVNGKCGAUOWLV-UHFFFAOYSA-N
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Description

2-Fluorobenzeneethanethiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with a fluorine atom and an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzeneethanethiol typically involves the introduction of a thiol group to a fluorobenzene derivative. One common method is the nucleophilic substitution reaction where a fluorobenzene derivative reacts with ethanethiol under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethanethiol, making it a more reactive nucleophile.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. The use of automated systems can help control reaction conditions such as temperature and pressure, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzeneethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium amide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluorobenzeneethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms involving thiol groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluorobenzeneethanethiol involves its ability to interact with various molecular targets through its thiol group. Thiol groups are known to form strong bonds with metals and other electrophilic centers, making this compound useful in catalysis and as a ligand in coordination chemistry. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanethiol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2-Chlorobenzeneethanethiol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and physical properties.

    2-Bromobenzeneethanethiol: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.

Uniqueness

2-Fluorobenzeneethanethiol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and other applications.

Properties

CAS No.

1099665-56-1

Molecular Formula

C8H9FS

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2-fluorophenyl)ethanethiol

InChI

InChI=1S/C8H9FS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2

InChI Key

CYVNGKCGAUOWLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCS)F

Origin of Product

United States

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